![molecular formula C21H19N3O4S2 B3004602 4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 1020980-23-7](/img/structure/B3004602.png)
4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamide group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms . The benzamide and methoxyphenyl groups would be attached to this ring .Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a variety of chemical reactions, largely due to the reactivity of the thiazole ring . The presence of the benzamide and methoxyphenyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, thiazole derivatives are stable compounds .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole core of the compound has been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Derivatives like the one have shown promise in overcoming drug resistance and reducing side effects associated with traditional chemotherapy.
Antimicrobial Properties
Compounds with a thiazole nucleus have been reported to possess significant antimicrobial activity. They work by blocking the biosynthesis of certain bacterial lipids or through other mechanisms, providing a potential pathway for new antibiotics to combat resistant strains of bacteria .
Tubulin Polymerization Inhibition
Specific derivatives of 2-aminothiazole, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, have been found to inhibit tubulin polymerization. This is similar to the mechanism of action of certain anticancer drugs, which disrupt microtubule dynamics within cancer cells, leading to cell death .
Antiproliferative Effects
The compound’s ability to inhibit cell proliferation is particularly useful in cancer research, where controlling the rapid growth of cancer cells is a primary objective. Studies have shown that certain thiazole derivatives can be more effective than standard drugs like 5-fluorouracil in this regard .
Molecular Docking Studies
Molecular docking studies of thiazole derivatives have demonstrated good binding scores within the binding pockets of selected protein targets. This suggests that compounds like “4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide” could serve as lead compounds for rational drug design .
Pharmacological Spectrum
The 2-aminothiazole scaffold is known for its broad pharmacological spectrum, which includes antiviral, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities. This indicates that derivatives of this compound could be explored for a variety of therapeutic applications beyond cancer treatment .
Future Directions
properties
IUPAC Name |
4-[[2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-17-8-4-13(5-9-17)18(25)12-30-21-24-16(11-29-21)10-19(26)23-15-6-2-14(3-7-15)20(22)27/h2-9,11H,10,12H2,1H3,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLZUHBRIBLIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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